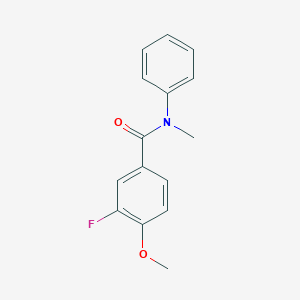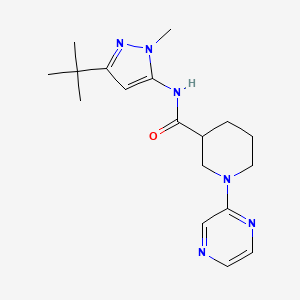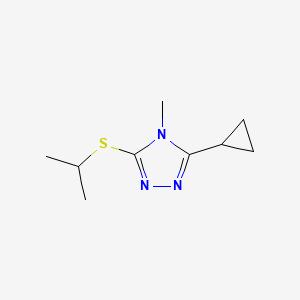
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. It is a sulfur-containing heterocyclic compound that has been extensively studied for its potential use in various scientific applications.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cytochrome P450 and cyclooxygenase, which are involved in various cellular processes. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole have been extensively studied. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha. Additionally, it has been shown to exhibit antimicrobial and antifungal properties by inhibiting the growth of bacterial and fungal cells. In vitro studies have also shown that it can inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole in lab experiments include its low toxicity and high specificity for certain enzymes and cellular processes. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its limitations include its limited solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole. One potential area of research is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy in vivo and to investigate its potential for use in combination with other chemotherapeutic agents. Additionally, its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease warrants further investigation. Finally, its potential for use as an antimicrobial agent in the treatment of bacterial and fungal infections should be explored further.
Conclusion:
In conclusion, 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is a sulfur-containing heterocyclic compound that has been extensively studied for its potential use in various scientific applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential for use in the treatment of cancer, inflammatory diseases, and bacterial and fungal infections.
Métodos De Síntesis
The synthesis of 3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole is a multi-step process that involves the reaction of several chemical reagents. The most common method of synthesis involves the reaction of cyclopropylamine, chloroacetonitrile, and sodium sulfide in the presence of a solvent such as ethanol or water. The reaction mixture is then heated and stirred to promote the formation of the desired product. The final product is obtained by purification through various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole has been extensively studied for its potential use in various scientific applications. It has been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
3-cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S/c1-6(2)13-9-11-10-8(12(9)3)7-4-5-7/h6-7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFYGTDOZHWHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)
![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
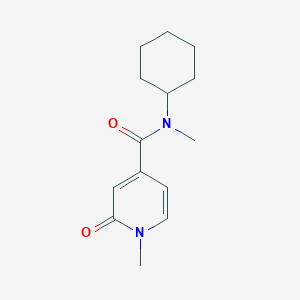
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
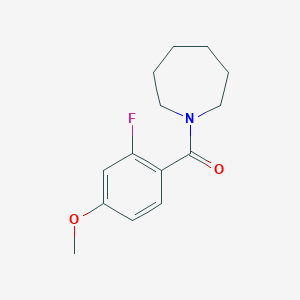
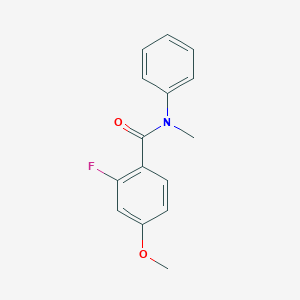
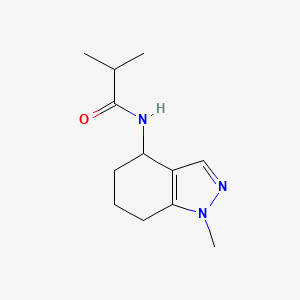
![1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
![N,N-dimethyl-2-[methyl-(2-methylquinolin-4-yl)amino]acetamide](/img/structure/B7510734.png)
